4-Bromo-5-methyl-1H-indazol-3-amine
CAS No.: 1715912-74-5
Cat. No.: VC7840874
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1715912-74-5 |
|---|---|
| Molecular Formula | C8H8BrN3 |
| Molecular Weight | 226.07 |
| IUPAC Name | 4-bromo-5-methyl-1H-indazol-3-amine |
| Standard InChI | InChI=1S/C8H8BrN3/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12) |
| Standard InChI Key | FKLIXMKJIGOMOT-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)NN=C2N)Br |
| Canonical SMILES | CC1=C(C2=C(C=C1)NN=C2N)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-Bromo-5-methyl-1H-indazol-3-amine belongs to the indazole family, characterized by a bicyclic framework comprising fused benzene and pyrazole rings. The compound’s systematic IUPAC name reflects three critical substituents:
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Bromine at position 4
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Methyl group at position 5
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Amine at position 3
The bromine atom introduces electronegativity and steric bulk, while the methyl group enhances hydrophobicity. The amine moiety enables hydrogen bonding and nucleophilic reactivity, critical for interactions in biological systems .
Structural Analysis
X-ray crystallography data remain unavailable, but computational models predict a planar indazole core with substituents adopting positions minimizing steric strain. Nuclear magnetic resonance (NMR) studies of analogous compounds (e.g., 5-bromo-1H-indazol-3-amine) reveal characteristic peaks:
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1H NMR: Aromatic protons appear between δ 7.1–7.9 ppm, while the amine protons resonate near δ 5.4 ppm .
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13C NMR: The brominated carbon typically shows deshielding effects, with signals near δ 115–125 ppm .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 4-bromo-5-methyl-1H-indazol-3-amine are publicly documented, analogous indazole derivatives suggest potential pathways:
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Cyclization of Hydrazine Derivatives:
Reaction of 4-bromo-5-methyl-2-fluorobenzonitrile with hydrazine hydrate in ethanol under reflux (95–100°C, 5 min–12 h) could yield the target compound via intramolecular cyclization . -
Bromination of Precursors:
Electrophilic aromatic bromination of 5-methyl-1H-indazol-3-amine using N-bromosuccinimide (NBS) in dichloromethane might introduce bromine at position 4, though regioselectivity requires optimization .
Optimization Challenges
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Regiochemical Control: Competing bromination at positions 4 vs. 6 necessitates directing groups or protective strategies.
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Amine Stability: The free amine may require protection (e.g., as a tert-butoxycarbonyl [Boc] group) during synthesis to prevent side reactions .
Physical and Chemical Properties
Physicochemical Data
†Values extrapolated from structurally similar 5-bromo-1H-indazol-3-amine .
Reactivity Profile
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Nucleophilic Sites: The amine group participates in acylation, alkylation, and Schiff base formation.
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Electrophilic Substitution: Bromine directs incoming electrophiles to ortho/para positions, though steric hindrance from the methyl group may limit reactivity at position 6 .
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Oxidative Stability: Susceptible to deamination under strong oxidizing conditions.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in developing:
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Kinase Inhibitors: Indazole derivatives target ATP-binding pockets in cancer-related kinases (e.g., JAK2, BRAF) .
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Antimicrobial Agents: Brominated indazoles exhibit activity against Gram-positive bacteria through membrane disruption .
Material Science
Functionalization via Suzuki-Miyaura coupling enables incorporation into conjugated polymers for organic electronics, leveraging bromine’s role in cross-coupling reactions .
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